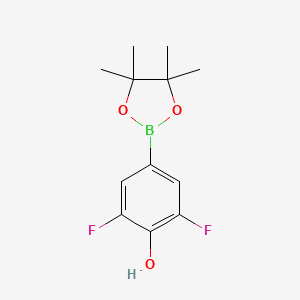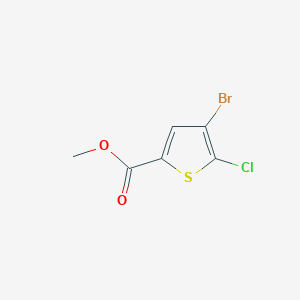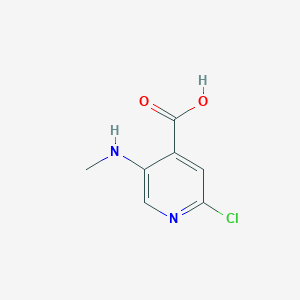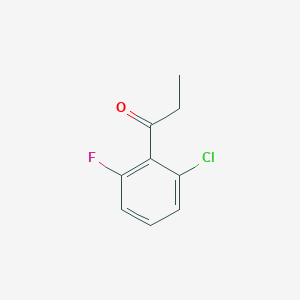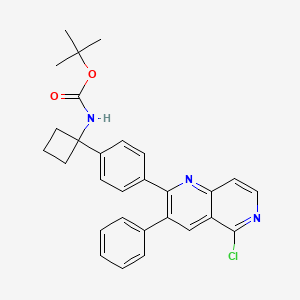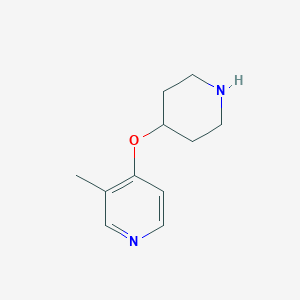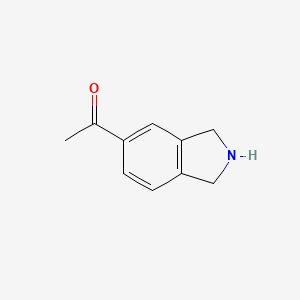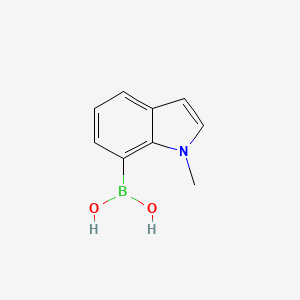
1-Methylindole-7-boronic acid
説明
1-Methylindole-7-boronic acid is a boronic acid derivative with the CAS Number: 1443380-07-1 . It has a molecular weight of 174.99 and its molecular formula is C9H10BNO2 . It is a solid substance .
Synthesis Analysis
Boronic acids, including 1-Methylindole-7-boronic acid, can be synthesized through various methods. One common method involves the reactions of indolylboronic acids with electrophilic compounds . Another approach involves the borylation reaction, which can be performed starting with either carboxylic acids or thioester under palladium or rhodium catalysis .Molecular Structure Analysis
The molecular structure of 1-Methylindole-7-boronic acid is represented by the formula C9H10BNO2 . Its average mass is 174.992 Da and its monoisotopic mass is 175.080460 Da .Chemical Reactions Analysis
Indolylboronic acids, such as 1-Methylindole-7-boronic acid, are known to react with electrophilic compounds . They are also used in the Suzuki reaction, a type of cross-coupling reaction . Protodeboronation of boronic esters, including 1-Methylindole-7-boronic acid, is another important reaction .Physical And Chemical Properties Analysis
1-Methylindole-7-boronic acid is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .科学的研究の応用
-
Organic Chemistry
- Indolylboronic acids are associated with a variety of both biological activities and applications in the field of material chemistry .
- A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles .
- Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature .
-
Sensing Applications
- Boronic acids, including indolylboronic acids, are increasingly utilized in diverse areas of research .
- They interact with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection .
-
Therapeutics and Separation Technologies
-
Suzuki–Miyaura Coupling
- The Suzuki–Miyaura coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
- Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
-
Synthesis of Natural Products
-
Pharmaceutical Industry
-
Borylative Cross-Coupling
-
Synthesis of Biological Probes and Inhibitors
- Substituted indoles have been reported as affinity probes for the 5-hydroxytryptamine receptor .
- They have also been used as selective tumor-associated carbonic anhydrase inhibitors , carboxamide spleen tyrosine kinase inhibitors , selective inhibitors with broad hepatitis C virus genotype activity , Nav1.7 inhibitors , and TNFα inhibitors .
-
Modification of Naturally Occurring Substances
Safety And Hazards
特性
IUPAC Name |
(1-methylindol-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSZQBBGYYIBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindole-7-boronic acid | |
CAS RN |
1443380-07-1 | |
| Record name | (1-methyl-1H-indol-7-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



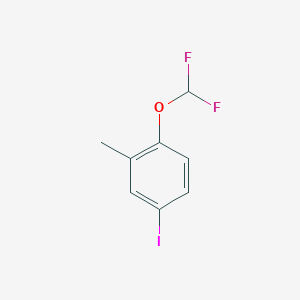
![3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate](/img/structure/B1426704.png)
![6-Nitrooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1426705.png)
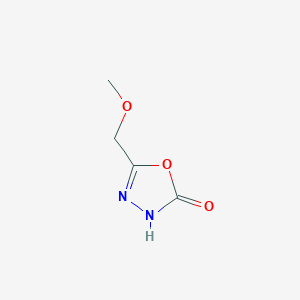
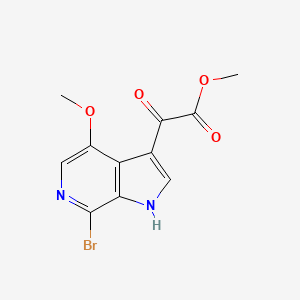
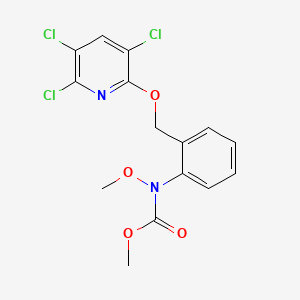
![3-Nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1426713.png)
